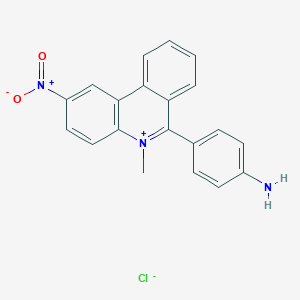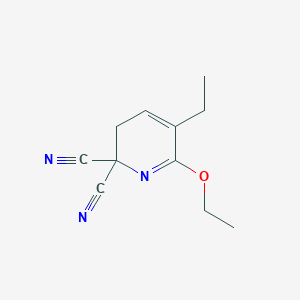
4-(メチルチオ)ベンジルアルコール
概要
説明
科学的研究の応用
4-(Methylthio)benzyl alcohol has several applications in scientific research:
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Methylthio)benzyl alcohol involves the reduction of 4-(Methylthio)benzaldehyde. This reduction can be achieved using sodium borohydride as the reducing agent in a suitable solvent such as ethanol. The reaction typically proceeds at room temperature, yielding 4-(Methylthio)benzyl alcohol as the primary product .
Industrial Production Methods
In an industrial setting, 4-(Methylthio)benzyl alcohol can be produced through a multi-step process starting from p-chlorobenzaldehyde. The steps include:
- Reaction of p-chlorobenzaldehyde with methyl mercaptan sodium in toluene solution to form p-methyl mercaptobenzaldehyde.
- Reduction of p-methyl mercaptobenzaldehyde with sodium borohydride to yield 4-(Methylthio)benzyl alcohol.
- Conversion of 4-(Methylthio)benzyl alcohol to 4-(Methylthio)benzyl chloride using hydrochloric acid.
- Conversion of 4-(Methylthio)benzyl chloride to 4-(Methylthio)phenylacetonitrile using sodium cyanide in dimethyl sulfoxide (DMSO) solution .
化学反応の分析
Types of Reactions
4-(Methylthio)benzyl alcohol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 4-(Methylthio)benzylamine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to 4-(Methylthio)benzyl chloride using thionyl chloride.
Common Reagents and Conditions
Oxidation: Manganese dioxide, copper powder, oxygen.
Reduction: Lithium aluminum hydride.
Substitution: Thionyl chloride.
Major Products Formed
Oxidation: 4-(Methylthio)benzaldehyde.
Reduction: 4-(Methylthio)benzylamine.
Substitution: 4-(Methylthio)benzyl chloride.
作用機序
The mechanism of action of 4-(Methylthio)benzyl alcohol depends on its specific application. In the context of its use as an intermediate in organic synthesis, the compound typically undergoes chemical transformations that involve the activation of the benzyl alcohol moiety or the methylthio group. These transformations can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, facilitating the synthesis of more complex molecules .
類似化合物との比較
Similar Compounds
4-Methoxybenzyl alcohol: Similar structure but with a methoxy group instead of a methylthio group.
4-Chlorobenzyl alcohol: Similar structure but with a chlorine atom instead of a methylthio group.
4-Hydroxybenzyl alcohol: Similar structure but with a hydroxyl group instead of a methylthio group.
Uniqueness
4-(Methylthio)benzyl alcohol is unique due to the presence of the methylthio group, which imparts distinct chemical properties compared to its analogs. The methylthio group can participate in various chemical reactions, such as oxidation and substitution, providing a versatile platform for the synthesis of diverse organic compounds .
特性
IUPAC Name |
(4-methylsulfanylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXQKSQYMREAGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343894 | |
| Record name | 4-(Methylthio)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3446-90-0 | |
| Record name | 4-(Methylthio)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3446-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylthio)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-(Methylthio)benzyl alcohol be easily oxidized, and what are the advantages of the method described in the research?
A1: Yes, 4-(Methylthio)benzyl alcohol can be efficiently oxidized to 4-(methylthio)benzaldehyde using a copper(II)/2,2,6,6,-tetramethylpiperidine-1-oxyl (TEMPO) catalyst system at room temperature. [] This method offers several advantages:
- Tolerance to coordinating groups: This method successfully oxidizes 4-(Methylthio)benzyl alcohol, which is considered a challenging substrate due to the potential for the sulfur atom to coordinate with transition metal catalysts. []
Q2: What is a practical application of synthesizing 4-(methylthio)phenylacetonitrile?
A2: 4-(methylthio)phenylacetonitrile, which can be synthesized from 4-(Methylthio)benzyl alcohol, serves as a key intermediate in the production of various pharmaceuticals and agrochemicals. [] The efficient synthesis of this compound is crucial for developing cost-effective and scalable production processes for these valuable products.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol](/img/structure/B49268.png)

![N-[3-(DIMETHOXYMETHYLSILYL)PROPYL]BUTAN-1-AMINE](/img/structure/B49271.png)


![(2S,3S,4S,5R,6S)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B49276.png)



